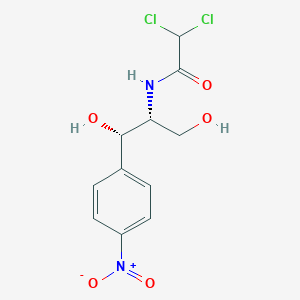

D-Erythro-chloramphenicol

描述

D-Erythro-chloramphenicol, also known as this compound, is a useful research compound. Its molecular formula is C11H12Cl2N2O5 and its molecular weight is 323.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

D-Erythro-chloramphenicol, a stereoisomer of the well-known antibiotic chloramphenicol, exhibits significant biological activity primarily through its interaction with the bacterial ribosome, inhibiting protein synthesis. This article delves into the mechanisms of action, antimicrobial efficacy, and potential clinical applications of this compound, supported by data tables and relevant case studies.

This compound functions by binding to the 50S subunit of the bacterial ribosome, specifically inhibiting the peptidyl transferase activity essential for protein synthesis. This binding disrupts the formation of peptide bonds between amino acids, effectively halting bacterial growth. The compound is lipid-soluble, allowing it to penetrate bacterial cell membranes easily and reach its target site within the ribosome .

Antimicrobial Efficacy

This compound demonstrates broad-spectrum bacteriostatic activity. It is particularly effective against Gram-positive bacteria such as Streptococcus pneumoniae and Haemophilus influenzae, which are common pathogens in various infections. The Minimum Inhibitory Concentration (MIC) values for this compound have been reported to be significantly lower than those for its L-isomer counterpart, indicating higher potency .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Streptococcus pneumoniae | 0.5 | Bacteriostatic |

| Haemophilus influenzae | 1.0 | Bacteriostatic |

| Escherichia coli | 4.0 | Bacteriostatic |

| Staphylococcus aureus | 2.0 | Bacteriostatic |

Case Studies and Research Findings

-

Inhibition of Ribosomal Assembly :

A study demonstrated that both this compound and erythromycin inhibit the assembly of ribosomal subunits in bacteria. This effect was observed through sucrose gradient centrifugation, which showed an accumulation of defective ribosomal particles in treated cells . The inhibition was more pronounced at lower temperatures, highlighting the impact of environmental conditions on antibiotic efficacy. -

Toxicological Studies :

Research has indicated that while this compound is effective against pathogens, it also poses risks for hematological toxicity. A significant case study reported that prolonged exposure to chloramphenicol can lead to aplastic anemia in patients, necessitating careful monitoring during treatment . The incidence rates for this adverse effect range from 1:20,000 to 1:600,000, emphasizing the need for judicious use . -

In Vivo Studies :

In vivo experiments using murine models have shown that this compound can inhibit mitochondrial protein synthesis at high concentrations. This raises concerns about its potential side effects on human mitochondrial function, particularly in hematopoietic stem cells where it may induce apoptosis .

科学研究应用

Antibiotic Therapy

D-Erythro-chloramphenicol is primarily used in clinical settings to treat serious infections caused by susceptible bacteria when other antibiotics are ineffective. Its broad-spectrum activity makes it a valuable option in cases where patients exhibit resistance to more commonly used antibiotics.

Toxicity Studies and Risk Assessment

Research has highlighted the potential toxic effects associated with chloramphenicol use, including aplastic anemia and other hematological disorders. Case studies have documented instances of chloramphenicol-induced toxicity in various animal models, revealing dose-dependent effects on liver function and hematopoiesis . The median lethal dose (LD50) has been estimated at approximately 2,640 mg/kg in rats, indicating a significant risk profile that necessitates careful monitoring during clinical use .

| Toxicity Effects | Observed Dosage | Species |

|---|---|---|

| Liver toxicity | 25 mg/kg/day | Rats |

| Aplastic anemia | 4-410 mg/kg/day | Humans/Rats |

| Neurotoxicity | 300 mg/kg | Dogs |

Biotransformation Mechanisms

Recent studies have focused on the biotransformation pathways of chloramphenicol and its derivatives, including this compound. Understanding these metabolic processes is crucial for assessing environmental impacts and developing bioremediation strategies for chloramphenicol-contaminated sites . Enhanced bioremediation techniques utilizing specific microbial strains have shown promise in degrading chloramphenicol in wastewater environments .

Pharmaceutical Development

Research into the synthesis of this compound has opened avenues for developing new antibiotics with reduced toxicity profiles. For instance, studies exploring the synthesis of polybenzimidazoles using related compounds indicate potential applications in materials science and drug formulation.

Encapsulation in Nanoparticles

Innovative approaches have involved encapsulating this compound in hydroxyapatite nanoparticles to enhance its antibacterial efficacy while minimizing systemic toxicity. This method allows for localized delivery and sustained release of the antibiotic, potentially improving therapeutic outcomes while reducing adverse effects .

Case Studies and Clinical Insights

Several case studies have documented the clinical implications of this compound use:

- A study reported cases of dyserythropoietic anemia associated with long-term chloramphenicol use, highlighting similarities with linezolid-induced toxicity .

- Clinical observations have shown that prolonged exposure to chloramphenicol can lead to significant hematotoxicity, necessitating routine blood monitoring for patients receiving this treatment .

属性

IUPAC Name |

2,2-dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIZWVCIJKGZOK-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10224457 | |

| Record name | Acetamide, 2,2-dichloro-N-(2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)-, (S-(R*,S*))- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10224457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7387-98-6 | |

| Record name | D-erythro-Chloramphenicol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7387-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-erythro-Chloramphenicol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007387986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2,2-dichloro-N-(2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)-, (S-(R*,S*))- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10224457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。